Sodium;2-acetylpentanedioic acid

Description

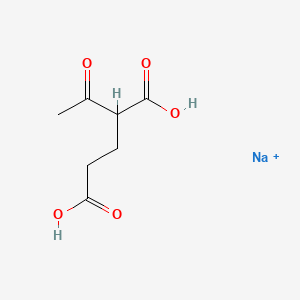

Sodium;2-acetylpentanedioic acid is the sodium salt of 2-acetylpentanedioic acid, a compound featuring a pentanedioic acid backbone substituted with an acetyl group at the second carbon. For instance, sodium salts of carboxylic acids like sodium acetate (a simpler analog) are widely used as buffers in pharmaceutical and biochemical applications . Similarly, 2-acetamidopentanedioic acid (CAS 5817-08-3), a related amide derivative, is employed in laboratory research, though its sodium salt form is less documented . The acetyl group in this compound likely enhances its solubility in aqueous environments compared to non-salt forms, making it suitable for applications requiring ionic stability, such as peptide synthesis or industrial catalysis.

Properties

Molecular Formula |

C7H10NaO5+ |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

sodium;2-acetylpentanedioic acid |

InChI |

InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |

InChI Key |

UCYIXYVLUNJXNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:

- Acetylacetone is dissolved in water.

- Sodium hydroxide is added to the solution, resulting in the formation of this compound.

- The product is then isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Diketones.

Reduction: Alcohols.

Substitution: Various substituted acetyl derivatives.

Scientific Research Applications

Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Acetate

- Structure and Function : Sodium acetate (CH₃COONa) is a simple sodium salt of acetic acid. Unlike Sodium;2-acetylpentanedioic acid, it lacks the extended pentanedioic acid chain, resulting in lower molecular complexity.

- Applications : Widely used as a buffer in pharmaceuticals and food preservation. USP guidelines highlight its role in peptide synthesis as a counterion .

- Solubility : Highly water-soluble (76.2 g/100 mL at 20°C), whereas this compound’s solubility is likely lower due to its larger molecular weight and hydrophobic acetyl group .

2-Acetamidopentanedioic Acid

- Structural Differences: Replaces the acetyl group with an acetamide (-NHCOCH₃) at the second carbon.

- Safety Profile : Safety data sheets (SDS) emphasize handling precautions for laboratory use, including avoiding inhalation and skin contact . This compound, as a salt, may exhibit lower volatility and different toxicity profiles.

Sulfamoyl-Containing Derivatives (C F5, C F6, C F7)

- Complexity : Compounds like C F5 (sulfaonyl amide derivatives) feature additional functional groups, such as sulfamoyl and pyridinyl moieties, which enhance their bioactivity .

- This compound, in contrast, may serve more as a stabilizer or intermediate in synthesis.

Amino Acid Derivatives (e.g., (2S)-2-Aminobutanoic Acid Derivatives)

- Structural Similarities: Compounds like (2S)-2-{[(2S)-2,6-diaminohexanoyl]amino}pentanedioic acid share the pentanedioic acid backbone but incorporate amino acid residues, enabling chiral specificity in drug design . This compound lacks these stereochemical features, limiting its use in enantioselective processes.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.